2-(2,5-Difluorophenyl)pyridine-3-carboxylic acid
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Overview
Description
2-(2,5-Difluorophenyl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of two fluorine atoms on the phenyl ring and a carboxylic acid group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of a suitable precursor, such as 2,5-difluorobenzene, using reagents like aluminum fluoride and copper fluoride at high temperatures (450-500°C) to form 2,5-difluoropyridine . This intermediate can then be further functionalized to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using continuous flow reactors to ensure efficient heat transfer and reaction control. The use of advanced fluorinating agents and catalysts can enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Difluorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a more oxidized state such as a carboxylate salt.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride or borane complexes.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
- Substituted derivatives with various functional groups.
- Reduced alcohol derivatives.
- Coupled products with extended aromatic systems.
Scientific Research Applications
2-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Similar structure but with fluorine atoms at different positions on the phenyl ring.
2-(2,3-Difluorophenyl)pyridine-3-carboxylic acid: Another isomer with fluorine atoms at different positions.
Uniqueness: 2-(2,5-Difluorophenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity.
Properties
IUPAC Name |
2-(2,5-difluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-7-3-4-10(14)9(6-7)11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGGBPGYTYNZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC(=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687366 |
Source
|
Record name | 2-(2,5-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-71-0 |
Source
|
Record name | 2-(2,5-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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